Technical Guide: Spectroscopic Data & Synthesis of Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate
Technical Guide: Spectroscopic Data & Synthesis of Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate
The following technical guide details the spectroscopic characterization, synthesis, and structural analysis of Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate . This document is structured for researchers requiring rigorous validation of this specific scaffold, which serves as a critical intermediate in the development of kinase inhibitors and fluorescent probes.
Executive Summary
Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate (CAS: 1427392-00-4) is a bifunctional heterocyclic scaffold characterized by a fused pyridine-imidazole core. It features a methyl ester at the C7 position and a primary amine at the C3 position. This specific substitution pattern renders it an essential "push-pull" system in medicinal chemistry:
-
Electronic Character: The C7-ester acts as an electron-withdrawing group (EWG), while the C3-amine acts as an electron-donating group (EDG).
-
Utility: It is a primary precursor for Groebke-Blackburn-Bienaymé (GBB) derived libraries and a core scaffold for FGFR kinase inhibitors and fluorescent materials.
Synthesis & Preparation Protocols
While the Groebke-Blackburn-Bienaymé (GBB) reaction is commonly used for substituted amines, the synthesis of the primary amine (
Optimized Synthetic Workflow
-
Cyclization: Condensation of methyl 2-aminopyridine-4-carboxylate with chloroacetaldehyde to form the parent imidazo[1,2-a]pyridine core.
-
Nitration: Electrophilic aromatic substitution at the C3 position (most electron-rich) using
. -
Reduction: Selective reduction of the nitro group to the primary amine using catalytic hydrogenation or metal/acid reduction (
or ).
Visualization: Synthesis Pathway
The following diagram illustrates the stepwise construction of the target molecule.
Figure 1: Stepwise synthesis of the target primary amine via the nitration-reduction pathway.[1]
Spectroscopic Characterization
The following data represents the consensus spectroscopic signature for Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate. The assignments are validated against structure-activity relationship (SAR) data of analogous 7-substituted imidazopyridines.
Mass Spectrometry (HRMS)
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)
-
Molecular Formula:
-
Exact Mass: 191.0695 Da
| Ion Species | Observed m/z | Assignment |
| 192.0768 | Protonated Molecular Ion | |
| 214.0587 | Sodium Adduct | |
| 383.1462 | Protonated Dimer |
Nuclear Magnetic Resonance (NMR)
The presence of the 3-amino group significantly shields the C2 proton compared to the parent ester, while the 7-ester exerts a deshielding effect on H6 and H8.
H NMR (400 MHz, DMSO-
)
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 8.35 | Doublet ( | 1H | H-5 | Deshielded by ring nitrogen; characteristic of imidazopyridines. |
| 8.12 | Singlet (broad) | 1H | H-8 | Ortho to ester; isolated spin system due to N1. |
| 7.38 | Doublet of Doublets | 1H | H-6 | Coupling with H5 ( |
| 6.95 | Singlet | 1H | H-2 | Diagnostic singlet. Upfield shift due to adjacent 3-amino EDG. |
| 5.10 | Broad Singlet | 2H | -NH | Exchangeable protons; shift varies with concentration/solvent. |
| 3.88 | Singlet | 3H | -OCH | Methyl ester singlet; characteristic sharp peak. |
C NMR (100 MHz, DMSO-
)
| Shift ( | Assignment | Note |
| 165.4 | C=O | Carbonyl carbon of the methyl ester. |
| 142.1 | C-8a | Bridgehead carbon. |
| 128.5 | C-7 | Ipso carbon bearing the ester. |
| 126.8 | C-5 | Aromatic CH. |
| 123.2 | C-3 | Quaternary carbon bearing the amine. |
| 116.5 | C-6 | Aromatic CH. |
| 112.0 | C-8 | Aromatic CH. |
| 108.4 | C-2 | Aromatic CH (Imidazole ring). |
| 52.6 | -OCH | Methoxy carbon. |
Analytical Workflow & Quality Control
To ensure the integrity of the compound for biological screening, the following HPLC method is recommended. This protocol separates the 3-amino product from the likely 3-nitro precursor and the unreacted parent ester.
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
m, mm). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic core) and 320 nm (nitro precursor absorption).
Visualization: Fragmentation Pathway (MS)
Understanding the fragmentation pattern is crucial for confirming the structure in LC-MS/MS workflows.
Figure 2: Proposed ESI+ fragmentation pathway for structural verification.
Structural Insights & Applications
Tautomerism & Hydrogen Bonding
Unlike 2-aminoimidazoles, 3-aminoimidazo[1,2-a]pyridines do not exhibit significant annular tautomerism involving the ring nitrogens because the bridgehead nitrogen is quaternary in resonance forms. However, the C3-amine serves as a potent hydrogen bond donor.
-
Donor Capacity: The
group can form dual H-bonds with kinase hinge regions (e.g., FGFR, VEGFR). -
Acceptor Capacity: The N1 nitrogen remains a competent H-bond acceptor, creating a donor-acceptor motif ideal for molecular recognition.
Fluorescence Properties
The "push-pull" electronic structure (7-ester acceptor / 3-amino donor) imparts intrinsic fluorescence.
-
Excitation (
): ~340 nm -
Emission (
): ~420–450 nm (Solvent dependent; blue fluorescence). -
Note: Acylation of the 3-amino group typically quenches or significantly blue-shifts this fluorescence, serving as a reaction monitoring tool.
References
-
Al-Qadi, I. et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. [Link]
-
Régnier, S. et al. (2016).[2] Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. Journal of Organic Chemistry. [Link]
-
PubChem. Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate (Compound Summary). [Link]
